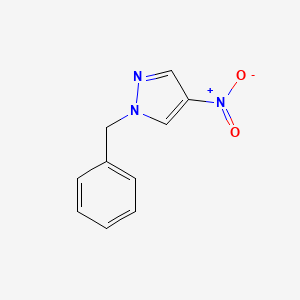

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

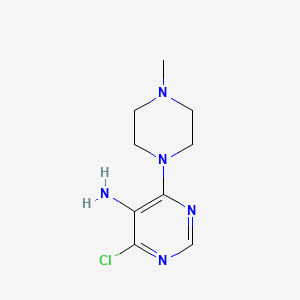

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, also referred to as 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-ylacetic acid (5-Br-DDPAA), is a brominated pyrimidine derivative that has been widely studied in the scientific community due to its potential applications in medicine and laboratory experiments. 5-Br-DDPAA has been shown to possess a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Characterization

- Synthesis of Enantiomers : Xiong Jing (2011) reported the synthesis of enantiomers of a related compound, using 5-flurouracil-1-yl acetic acid and L-and D-alanine methyl ester, achieving yields of 82% and 80% respectively. These enantiomers were characterized by NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011).

- IR Spectra Analysis : Wang Wei (2009) synthesized a novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid. This compound was characterized by IR spectra and elemental analyses, confirming its "5-Fluorouracil short peptide" structure (Wang Wei, 2009).

Antitumor Activities

- In Vitro Antitumor Activities : Xiong Jing (2011) also explored the antitumor activities of related compounds, finding that they exhibit selective anti-tumor activities. The R-configuration of these compounds was suggested to contribute to this activity (Xiong Jing, 2011).

Synthesis of Derivatives

- Synthesis of Novel Derivatives : Shi Deqing (2004) synthesized eight novel glucoside-containing 5-fluorouracil derivatives using bromoacetylcarbohydrate with (5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (Shi Deqing, 2004).

- Synthesis of Uracil Derivatives : Yao et al. (2013) synthesized two uracil derivatives, characterizing them using X-ray diffraction, DSC–TGA techniques, and UV spectra. These compounds showed electrostatic binding with DNA (Ting Yao et al., 2013).

Enzyme Selectivity

- Selective Inhibition of Human Enzymes : Ruiz et al. (2015) identified two lead compounds based on the 3-benzyluracil-1-acetic acid scaffold, showing selective inhibition of human enzymes aldose reductase and AKR1B10, which are involved in diabetes, inflammatory disorders, and cancer (F. Ruiz et al., 2015).

Synthesis Methodologies

- Microwave-And Ultrasound-Assisted Synthesis : Lahsasni (2013) employed microwave and ultrasound methodologies to prepare acyclonucleobases, achieving high yields and pure products. This method demonstrated regioselective N-1 products using 4-dimethylaminopyridine (S. Lahsasni, 2013).

Structural Studies

- Crystallographic Studies : Liu et al. (2014) conducted structural studies on three uracil derivatives using X-ray crystallography, FT-IR, and NMR spectroscopy. These studies revealed the supramolecular architectures involving N–H···O hydrogen bonds (Wuqiang Liu et al., 2014).

特性

IUPAC Name |

2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBZFSPZLGPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361030 |

Source

|

| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

CAS RN |

31385-63-4 |

Source

|

| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)